Nonyltrimethylammonium iodide

描述

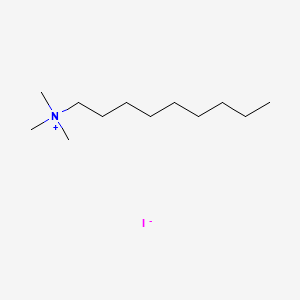

Nonyltrimethylammonium iodide (systematic name: N,N,N-trimethylnonan-1-aminium iodide) is a quaternary ammonium salt with the molecular formula C₁₂H₂₈IN and a molecular weight of 313.28 g/mol. Structurally, it consists of a nonyl (C₉H₁₉) chain attached to a trimethylammonium group (N⁺(CH₃)₃), paired with an iodide (I⁻) counterion. This compound is primarily utilized in industrial and research settings as a surfactant, phase-transfer catalyst, or precursor for organic synthesis due to its amphiphilic nature and ionic character.

For example, shorter-chain analogs like tetramethylammonium iodide (C₄H₁₂IN) exhibit high solubility in polar solvents such as water and methanol , while longer alkyl chains (e.g., nonyl) likely enhance solubility in organic solvents. Toxicity data from classify it as a hazardous substance, requiring careful handling.

属性

CAS 编号 |

37074-52-5 |

|---|---|

分子式 |

C12H28IN |

分子量 |

313.26 g/mol |

IUPAC 名称 |

trimethyl(nonyl)azanium;iodide |

InChI |

InChI=1S/C12H28N.HI/c1-5-6-7-8-9-10-11-12-13(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1 |

InChI 键 |

GLGKTHFFIPZYSJ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCC[N+](C)(C)C.[I-] |

规范 SMILES |

CCCCCCCCC[N+](C)(C)C.[I-] |

相关CAS编号 |

35819-23-9 (Parent) |

同义词 |

N,N,N-trimethyl-1-nonanaminium nonyltrimethylammonium nonyltrimethylammonium bromide nonyltrimethylammonium chloride nonyltrimethylammonium iodide NTAB detergent |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Quaternary ammonium iodides share structural similarities but differ significantly in properties and applications based on alkyl/aryl substituents. Below is a comparative analysis:

Table 1: Comparative Properties of Quaternary Ammonium Iodides

Key Observations:

Structural Impact on Physical Properties: Alkyl Chain Length: Longer alkyl chains (e.g., nonyl) increase hydrophobicity, reducing water solubility compared to shorter analogs like tetramethylammonium iodide. This property makes this compound more suitable for organic-phase reactions . Aromatic vs. Aliphatic Groups: Benzyl- and phenyl-substituted derivatives exhibit higher melting points (e.g., 178°C for benzyltrimethylammonium iodide) compared to aliphatic analogs, likely due to π-π stacking interactions .

Toxicity and Safety: this compound is classified as hazardous in toxicity databases, whereas tetramethylammonium iodide is labeled non-hazardous . This discrepancy may arise from the longer alkyl chain enhancing membrane permeability and bioactivity.

Applications: Catalysis: Benzyltrimethylammonium iodide is widely used as a phase-transfer catalyst in nucleophilic substitutions due to its ability to stabilize transition states . Surfactancy: this compound’s amphiphilic structure facilitates micelle formation in detergents or emulsifiers .

Synthesis and Handling: this compound may require specialized synthetic protocols, such as alkylation of trimethylamine with nonyl iodide, whereas benzyl analogs are synthesized via quaternization of benzyl halides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。